molecular formula C16H15NO2 B6376601 2-Cyano-4-(4-ethoxy-2-methylphenyl)phenol CAS No. 1261968-40-4

2-Cyano-4-(4-ethoxy-2-methylphenyl)phenol

Cat. No.: B6376601
CAS No.: 1261968-40-4
M. Wt: 253.29 g/mol
InChI Key: IRZOSZXHYBUKNX-UHFFFAOYSA-N
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Description

2-Cyano-4-(4-ethoxy-2-methylphenyl)phenol is an organic compound with the molecular formula C16H15NO2 It is a phenolic compound characterized by the presence of a cyano group (-CN) and an ethoxy group (-OCH2CH3) attached to a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(4-ethoxy-2-methylphenyl)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(4-ethoxy-2-methylphenyl)phenol undergoes several types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

2-Cyano-4-(4-ethoxy-2-methylphenyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(4-ethoxy-2-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions. These properties contribute to its potential biological and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-4-(4-methoxy-2-methylphenyl)phenol: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Cyano-4-(4-ethoxyphenyl)phenol: Lacks the methyl substitution on the phenyl ring.

    4-(4-Ethoxy-2-methylphenyl)phenol: Lacks the cyano group.

Uniqueness

2-Cyano-4-(4-ethoxy-2-methylphenyl)phenol is unique due to the combination of its cyano, ethoxy, and methyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(4-ethoxy-2-methylphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-3-19-14-5-6-15(11(2)8-14)12-4-7-16(18)13(9-12)10-17/h4-9,18H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZOSZXHYBUKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684848
Record name 4'-Ethoxy-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-40-4
Record name 4'-Ethoxy-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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